molecular formula C11H7FN2O3 B1393539 3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid CAS No. 1228552-82-6

3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid

Cat. No. B1393539
M. Wt: 234.18 g/mol
InChI Key: XFTJASGXXRSKRG-UHFFFAOYSA-N
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Description

“3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid” is an organic compound with the molecular formula C11H7FN2O3. It is a derivative of pyrazine-2-carboxylic acid, which is the active metabolite of the antitubercular drug pyrazinamide .


Molecular Structure Analysis

The molecular structure of “3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid” consists of a pyrazine ring attached to a carboxylic acid group and a fluorophenoxy group . The molecular weight is 234.18 g/mol.

Scientific Research Applications

Antitumor Applications

  • Pyrazine Sorafenib Analogs : A series of sorafenib analogs, including pyrazine variants, have been synthesized and evaluated for their antitumor properties. These compounds have demonstrated strong antiproliferative activity against various cancer cell lines. For instance, 5-/4-[3-(4-chloro-3-trifluoromethyl-phenyl)-ureido]-phenoxy/-pyrazine-2-carboxylic acid (4-chloro-3-trifluoromethylphenyl)-amide (6g) exhibited significant activity, comparable to sorafenib, a known cancer treatment drug (Rajić Džolić et al., 2016).

Antimycobacterial and Antifungal Applications

  • 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids : These compounds, designed as derivatives of pyrazinoic acid (an active form of pyrazinamide, an antitubercular drug), showed promising antimycobacterial activity. For example, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (16) and Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate (18a) demonstrated high efficacy against Mycobacterium tuberculosis (Semelková et al., 2017).

Agricultural and Environmental Applications

  • Herbicides and Abiotic Elicitors : Substituted N-phenylpyrazine-2-carboxamides were synthesized and evaluated as herbicides and abiotic elicitors. These compounds showed potential in inhibiting photosynthesis and impacting the growth of algae and plants, indicating their utility in agricultural and environmental contexts (Doležal et al., 2007).

Photovoltaic Applications

  • Polymer Photovoltaic Devices : Research on polymer-based photovoltaic devices incorporated 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine and 3-hexylthiophene units to decrease band-gap. This study suggests the potential of pyrazine derivatives in the development of advanced solar energy technologies (Li et al., 2010).

Crystal Engineering and Supramolecular Chemistry

  • Supramolecular Synthon Analysis : The carboxylic acid-pyridine supramolecular synthon in pyrazinecarboxylic acids has been analyzed for its implications in crystal engineering. This research provides insights into molecular features that can be harnessed for designing new materials with specific properties (Vishweshwar et al., 2002).

Fluorescence and Luminescence Studies

  • Fluorophore Identification : In a study focusing on ampicillin degradation, a fluorescent impurity was identified as 2‐hydroxy‐3‐phenyl‐pyrazine, suggesting the potential use of pyrazine derivatives in fluorescence-based applications (Lebelle et al., 1979).

properties

IUPAC Name

3-(3-fluorophenoxy)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-7-2-1-3-8(6-7)17-10-9(11(15)16)13-4-5-14-10/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTJASGXXRSKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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